molecular formula C29H28ClN3O5S B11089173 ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Cat. No.: B11089173
M. Wt: 566.1 g/mol
InChI Key: QUVFIUMXNHKXFO-UHFFFAOYSA-N
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Description

Ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is a complex organic compound that belongs to the class of thiazinan derivatives This compound is characterized by its unique structure, which includes a thiazinan ring, a benzoate ester, and various substituents such as chlorophenyl and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazinan Ring: The initial step involves the cyclization of appropriate precursors to form the thiazinan ring. This can be achieved through the reaction of a chlorophenyl ethylamine derivative with a methoxyphenyl isocyanate under controlled conditions.

    Introduction of the Benzoate Ester: The thiazinan intermediate is then reacted with ethyl 4-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiazinan derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous conditions.

    Substitution: Amines, thiols; polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxo derivatives of the thiazinan ring.

    Reduction: Reduced thiazinan derivatives.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

    Material Science: The compound’s structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a molecular probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-[({(2Z)-3-[2-(4-methylphenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate
  • Ethyl 4-[({(2Z)-3-[2-(4-fluorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate

Uniqueness

Ethyl 4-[({(2Z)-3-[2-(4-chlorophenyl)ethyl]-2-[(4-methoxyphenyl)imino]-4-oxo-1,3-thiazinan-6-yl}carbonyl)amino]benzoate is unique due to the presence of the chlorophenyl group, which can impart distinct electronic and steric properties

Properties

Molecular Formula

C29H28ClN3O5S

Molecular Weight

566.1 g/mol

IUPAC Name

ethyl 4-[[3-[2-(4-chlorophenyl)ethyl]-2-(4-methoxyphenyl)imino-4-oxo-1,3-thiazinane-6-carbonyl]amino]benzoate

InChI

InChI=1S/C29H28ClN3O5S/c1-3-38-28(36)20-6-10-22(11-7-20)31-27(35)25-18-26(34)33(17-16-19-4-8-21(30)9-5-19)29(39-25)32-23-12-14-24(37-2)15-13-23/h4-15,25H,3,16-18H2,1-2H3,(H,31,35)

InChI Key

QUVFIUMXNHKXFO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)N(C(=NC3=CC=C(C=C3)OC)S2)CCC4=CC=C(C=C4)Cl

Origin of Product

United States

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